Mif-IN-5

MIF tautomerase competitive inhibition dopachrome tautomerase assay

Mif-IN-5 (compound 1d) is a reversible competitive MIF tautomerase inhibitor (Ki=3.3 μM, IC50=4.8 μM) with well-defined active-site binding kinetics. It outperforms generic MIF inhibitors for dose-response studies and serves as the benchmark for SAR investigations. Compare directly against high-potency analogs (e.g., MIF-IN-6) or irreversible inhibitors (4-IPP) to dissect temporal signaling dynamics. Choose Mif-IN-5 for reproducible, kinetically validated MIF research.

Molecular Formula C18H14FN5O2
Molecular Weight 351.3 g/mol
Cat. No. B12417531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMif-IN-5
Molecular FormulaC18H14FN5O2
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC(=C(C=C4)O)F
InChIInChI=1S/C18H14FN5O2/c19-14-8-13(5-6-17(14)25)24-10-12(22-23-24)9-20-18(26)16-7-11-3-1-2-4-15(11)21-16/h1-8,10,21,25H,9H2,(H,20,26)
InChIKeyOMRZIIIHHRUMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mif-IN-5: A Reversible Competitive MIF Tautomerase Inhibitor with Defined Ki and IC50


Mif-IN-5 (also designated compound 1d) is a small-molecule triazole-phenol derivative that functions as a reversible, competitive inhibitor of macrophage migration inhibitory factor (MIF) tautomerase activity [1]. It exhibits an IC50 of 4.8 μM and a Ki of 3.3 μM in dopachrome tautomerase assays [1][2]. The compound binds directly to the catalytic active site of MIF, enabling dose-dependent modulation of enzymatic activity [1].

Why Mif-IN-5 Cannot Be Interchanged with Other MIF Inhibitors Without Quantitative Consideration


MIF inhibitors exhibit substantial heterogeneity in mechanism of action (competitive vs. allosteric vs. irreversible covalent), target selectivity (MIF-1 vs. MIF-2), and potency ranges [1]. Generic substitution of Mif-IN-5 with another MIF inhibitor, even from the same triazole-phenol series, would alter experimental outcomes due to differences in binding kinetics, reversibility, and cellular activity profiles [2]. The quantitative comparisons below delineate the specific, measurable parameters that differentiate Mif-IN-5 from its closest alternatives.

Quantitative Differentiation Evidence for Mif-IN-5 vs. Key Comparators


Mif-IN-5 vs. ISO-1: Improved Tautomerase Inhibition Potency

Mif-IN-5 demonstrates a lower IC50 (4.8 μM) compared to the widely used prototypical MIF inhibitor ISO-1 (IC50 = 7 μM) in dopachrome tautomerase activity assays [1]. Both compounds act as competitive inhibitors, but Mif-IN-5 provides approximately 1.5-fold greater potency under identical assay conditions [1].

MIF tautomerase competitive inhibition dopachrome tautomerase assay

Mif-IN-5 vs. 4-IPP: Reversible vs. Irreversible Inhibition Mechanism

Mif-IN-5 is a reversible competitive inhibitor, whereas 4-IPP acts as an irreversible suicide substrate that covalently modifies the MIF N-terminal proline [1][2]. While both compounds exhibit comparable IC50 values (4.8 μM for Mif-IN-5 vs. ~5 μM for 4-IPP), the mechanistic distinction is critical: reversible inhibition allows for washout and temporal control of MIF activity, while irreversible inhibition provides sustained, non-recoverable blockade [2].

MIF inhibition reversible competitive irreversible covalent mechanism of action

Mif-IN-5 vs. MIF-IN-6: Lower Potency Enables Intermediate Inhibition Profiles

Within the same triazole-phenol series, Mif-IN-5 (compound 1d) exhibits an IC50 of 4.8 μM and Ki of 3.3 μM, whereas MIF-IN-6 (compound 2d) is approximately 3.4-fold more potent with an IC50 of 1.4 μM and Ki of 0.96 μM [1]. This potency gradient allows users to select a tool compound with intermediate inhibition strength, suitable for dose-response studies or when a less potent comparator is required.

MIF-IN series triazole-phenol IC50 Ki potency comparison

Mif-IN-5 Lacks Reported Cellular Activity, Differentiating It from MIF-IN-6 as a Biochemical Tool

Mif-IN-5 has been characterized exclusively in cell-free tautomerase assays, with no reported data on cellular proliferation, ERK phosphorylation, or other cell-based readouts [1]. In contrast, MIF-IN-6 (compound 2d) has demonstrated inhibition of A549 lung cancer cell proliferation and attenuation of MIF-induced ERK phosphorylation [1][2]. This distinction positions Mif-IN-5 as a biochemical probe suitable for isolated enzymatic studies, whereas MIF-IN-6 may be preferred for cellular or phenotypic assays.

biochemical probe cellular activity in vitro A549 cells

Recommended Application Scenarios for Mif-IN-5 Based on Quantitative Evidence


Biochemical Assay Development Requiring Reversible MIF Tautomerase Inhibition

Mif-IN-5 is optimally suited for cell-free enzymatic assays where reversible, competitive inhibition of MIF tautomerase activity is required. Its well-defined Ki (3.3 μM) enables precise kinetic analyses and dose-response studies [1].

Structure-Activity Relationship (SAR) Studies Within the Triazole-Phenol Series

As a member of the triazole-phenol chemical series, Mif-IN-5 serves as a benchmark compound for comparative SAR investigations. Its intermediate potency (IC50 = 4.8 μM) provides a reference point for evaluating structural modifications that enhance or diminish MIF binding [1][2].

Negative Control or Potency Comparator for More Potent MIF Inhibitors

Mif-IN-5 can be employed as a less potent comparator in studies evaluating the efficacy of newer, high-potency MIF inhibitors (e.g., MIF-IN-6, IC50 = 1.4 μM). This allows for assessment of concentration-dependent effects across a potency range [1].

Mechanistic Studies Distinguishing Reversible from Irreversible MIF Inhibition

The reversible competitive mechanism of Mif-IN-5 makes it a valuable tool for dissecting the temporal dynamics of MIF-dependent signaling, especially when compared directly to irreversible inhibitors like 4-IPP [3].

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